(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a phenylthio-methyl group at position 5 and an acrylamide side chain bearing a thiophen-2-yl moiety. This structure combines electron-rich aromatic systems (thiophene and phenylthio) with a polar oxadiazole scaffold, which is known to enhance bioactivity and binding interactions in medicinal chemistry .
Properties
IUPAC Name |
(E)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-22-13)17-16-19-18-15(21-16)11-23-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTLDQSVIKMURI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactionsThe final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene and phenylthio groups can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfone derivatives, while reduction of the acrylamide moiety can produce primary amines.
Scientific Research Applications
Chemistry
The compound serves as a significant building block in organic synthesis. Its structural features allow it to participate in various organic transformations, making it useful for creating more complex molecules.
The unique structure of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide enables it to interact with biological molecules. Research indicates potential applications in:
- Drug Discovery : Its ability to bind to specific biological targets positions it as a candidate for developing new pharmaceuticals.
- Antimicrobial Properties : Studies have shown that oxadiazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus .
Medicinal Chemistry
The compound's therapeutic potential is being explored for various diseases, including cancer and infectious diseases. Its mechanism of action may involve inhibiting specific enzymes or receptors linked to disease pathways.
Material Science
In industrial applications, this compound can be utilized in developing advanced materials such as conductive polymers and organic semiconductors due to its electronic properties.
Case Studies and Research Findings
Several studies have documented the effectiveness of oxadiazole derivatives in various applications:
- Antibacterial Studies : A study demonstrated that oxadiazole compounds exhibited strong antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL against Staphylococcus aureus .
- Drug Development : Research highlighted the potential of oxadiazoles as drug candidates due to their favorable pharmacokinetic properties aligned with Lipinski’s Rule of Five .
Mechanism of Action
The mechanism of action of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the 1,3,4-oxadiazole ring and thiophene-acrylamide moiety. Below is a comparison with key analogs:
Key Observations :
- The phenylthio-methyl group in the target compound distinguishes it from analogs with simple alkyl or aryl substituents (e.g., 25, 26) .
- The thiophene-acrylamide moiety is shared with compound 7d, but the latter’s thiadiazole core and cyano group may alter electronic properties and bioactivity .
- Sulfur-containing linkages (e.g., sulfanyl in 7c ) are common in bioactive analogs but differ in connectivity and substituent effects .
Key Insights :
Biological Activity
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that combines oxadiazole, thiophene, and acrylamide moieties. Its unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its synthesis, mechanism of action, and biological activities based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazides and carbon disulfide.
- Introduction of the phenylthio group : This step enhances the compound's affinity for biological targets.
- Formation of the acrylamide moiety : This is usually the final step, requiring specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the phenylthio and thiophene groups enhances binding affinity to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to therapeutic effects in various applications, including anti-inflammatory and anticancer activities.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Recent studies indicate that compounds containing oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against U937 cells, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes related to neurodegenerative diseases:
- Cholinesterase Inhibition : Compounds derived from similar structures have shown promising results in inhibiting human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), with IC50 values indicating strong inhibitory potential. For example, related compounds have demonstrated IC50 values as low as 0.052 μM against hAChE .
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| SD-4 | 0.052 | 1.085 |
| SD-6 | 0.907 | >10 |
Antiviral Activity
Compounds with similar structural motifs have been investigated for antiviral properties against dengue virus. High-throughput screening has identified several analogues exhibiting submicromolar activity against all four serotypes of dengue virus .
Case Studies
- Antiproliferative Effects : In a study evaluating multiple oxadiazole derivatives, one compound demonstrated an IC50 value of 16.23 μM against U937 cells compared to etoposide's 17.94 μM, indicating competitive efficacy .
- Neuroprotective Properties : Compounds containing the oxadiazole scaffold have been shown to possess neuroprotective effects in models of neurodegeneration by inhibiting cholinesterase enzymes involved in neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
